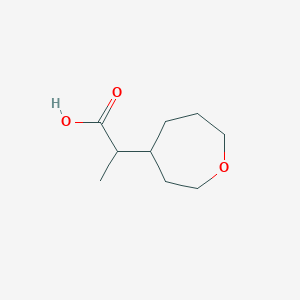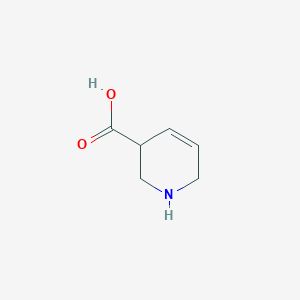
1,2,3,6-tetrahydropyridine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyridine and is characterized by the presence of a carboxylic acid group at the third position of the tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,6-tetrahydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyridine derivatives, while reduction reactions produce various tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
1,2,3,6-tetrahydropyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of tetrahydropyridine are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
1,2,3,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-tetrahydropyridine: Another structural isomer with different chemical properties and applications.
2,3,4,5-tetrahydropyridine: A distinct isomer with unique biological activities.
1-methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1,2,3,6-tetrahydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) |
Clave InChI |
OPSXYAFWJPPHQK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




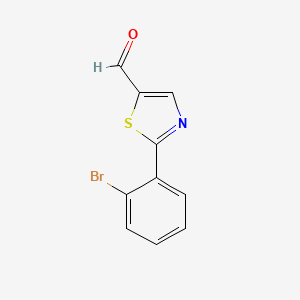
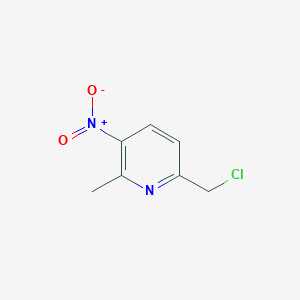

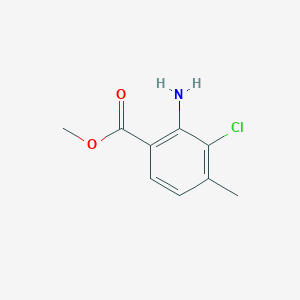
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

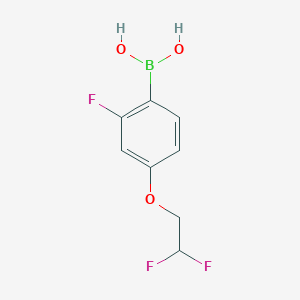
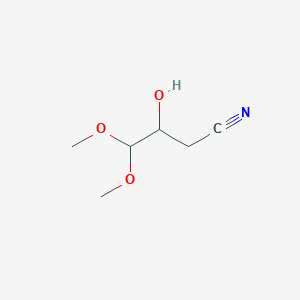
![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)
![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)

